1-Iodo-2-methoxycyclopentane
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Overview
Description
1-Iodo-2-methoxycyclopentane is an organic compound with the molecular formula C₆H₁₁IO It is a derivative of cyclopentane, where an iodine atom and a methoxy group are substituted at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxycyclopentane can be synthesized through several methods. One common approach involves the iodination of 2-methoxycyclopentane. This reaction typically requires the presence of an iodine source, such as iodine (I₂), and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methoxycyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻), amines (NH₂), or thiols (SH).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: 2-Methoxycyclopentanol, 2-Methoxycyclopentylamine, 2-Methoxycyclopentylthiol.
Oxidation: 2-Methoxycyclopentanone, 2-Methoxycyclopentanoic acid.
Reduction: 2-Methoxycyclopentane.
Scientific Research Applications
1-Iodo-2-methoxycyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Iodo-2-methoxycyclopentane depends on the specific application and the target molecule
Electrophilic Substitution: The iodine atom can act as an electrophile, facilitating the formation of new carbon-iodine bonds.
Nucleophilic Attack: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-oxygen bonds.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, altering its oxidation state and forming new products.
Comparison with Similar Compounds
1-Iodo-2-methoxycyclopentane can be compared with other similar compounds, such as:
1-Bromo-2-methoxycyclopentane: Similar structure but with a bromine atom instead of iodine. It has different reactivity and chemical properties due to the difference in halogen atoms.
1-Chloro-2-methoxycyclopentane: Contains a chlorine atom instead of iodine. It is less reactive than the iodo derivative.
2-Iodo-1-methoxycyclopentane: The positions of the iodine and methoxy groups are reversed, leading to different chemical behavior and reactivity.
Uniqueness: this compound is unique due to the presence of both an iodine atom and a methoxy group on the cyclopentane ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H11IO |
---|---|
Molecular Weight |
226.06 g/mol |
IUPAC Name |
1-iodo-2-methoxycyclopentane |
InChI |
InChI=1S/C6H11IO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3 |
InChI Key |
WAADZGKQWUYPHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1I |
Origin of Product |
United States |
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